
(2-Fluoro-6-methylpyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-methylpyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, featuring a boronic acid functional group attached to a fluorinated and methylated pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the synthesis of complex molecules.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .
Mode of Action
Boronic acids are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to a transition metal, such as palladium . This forms a new metal-carbon bond, which can then undergo reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
Boronic acids are often used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways depending on the specific context of their use .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
The compound’s involvement in sm cross-coupling reactions suggests it could play a role in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of (2-Fluoro-6-methylpyridin-4-YL)boronic acid can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of oxidizing or reducing agents .
Biochemical Analysis
Biochemical Properties
The role of (2-Fluoro-6-methylpyridin-4-YL)boronic acid in biochemical reactions is primarily as a reagent in the preparation of various derivatives . It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, expanding its utility in biochemical reactions .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Boronic acids and their derivatives are known to interact with various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic esters, such as this compound, are usually bench stable, easy to purify, and often even commercially available .
Metabolic Pathways
Boronic acids and their derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-methylpyridin-4-YL)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-6-methylpyridine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-6-methylpyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2-Fluoro-6-methylpyridin-4-YL)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- (2-Fluoro-4-methylpyridin-3-YL)boronic acid
- (2-Fluoro-5-methylpyridin-4-YL)boronic acid
- (2-Chloro-6-methylpyridin-4-YL)boronic acid
Comparison: (2-Fluoro-6-methylpyridin-4-YL)boronic acid is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning can significantly influence the compound’s reactivity and selectivity in chemical reactions compared to its analogs . For example, the fluorine atom at the 2-position can enhance the compound’s stability and electron-withdrawing properties, making it more suitable for certain applications .
Properties
IUPAC Name |
(2-fluoro-6-methylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBRCDSBHIADKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



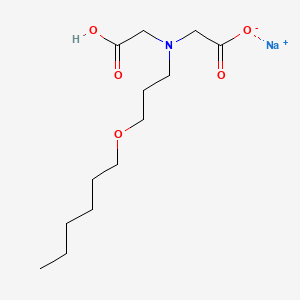
![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)
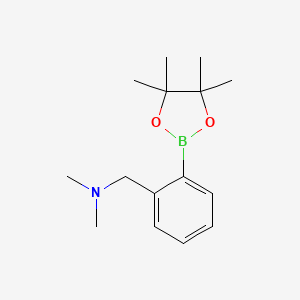
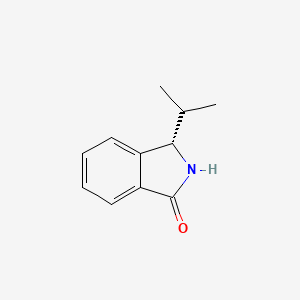
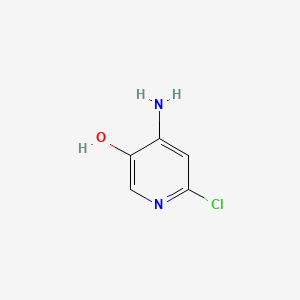
![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)

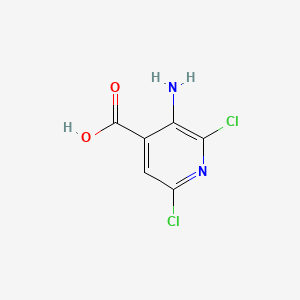
![3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B590734.png)
